(4-Methylthiophen-2-yl)methanamine

Description

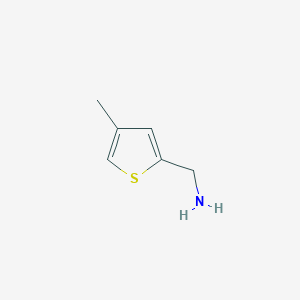

Structure

2D Structure

Properties

IUPAC Name |

(4-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHNKAVFNDGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383748 | |

| Record name | (4-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104163-39-5 | |

| Record name | 4-Methyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104163-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104163-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-Methylthiophen-2-yl)methanamine

CAS Number: 104163-39-5

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

(4-Methylthiophen-2-yl)methanamine is a substituted thiophene derivative with a primary amine functional group. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the aminomethyl group makes it a valuable building block in medicinal chemistry and materials science. Its structural features suggest potential for diverse chemical modifications and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104163-39-5 | N/A |

| Molecular Formula | C₆H₉NS | N/A |

| Molecular Weight | 127.21 g/mol | N/A |

| Appearance | Pale yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

A potential synthetic route could involve the following conceptual steps:

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

4-Methylthiophene-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step 1: Synthesis of 4-Methylthiophene-2-carboxaldehyde oxime

-

Dissolve 4-methylthiophene-2-carboxaldehyde in a suitable solvent such as aqueous ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate) to neutralize the HCl formed.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Reduction of the Oxime to this compound

-

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

Suspend a molar excess of LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve the oxime from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with the solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve the oxime in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the catalyst through a pad of celite and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively documented in publicly available literature, the thiophene scaffold is a well-recognized pharmacophore in drug discovery. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The primary amine in this compound provides a reactive handle for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas. These derivatives can be screened for various biological targets.

Potential Drug Discovery Workflow

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While specific biological data and detailed synthesis protocols for this particular molecule are limited in the public domain, its structural features suggest it as a promising starting point for further research and development. The provided conceptual synthesis and workflow diagrams offer a framework for its preparation and utilization in a research setting. Further investigation is warranted to fully elucidate its chemical properties and biological potential.

References

(4-Methylthiophen-2-yl)methanamine physical properties

An In-depth Technical Guide on the Physical Properties of (4-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. Given its role as a potential building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is essential for its application in research and development. This document consolidates available data, outlines general experimental protocols for property determination, and presents a logical workflow for the characterization of similar novel compounds.

Core Physical Properties

This compound is a substituted thiophene derivative with the following chemical structure:

Chemical Structure:

The physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other key physical properties have not been extensively reported in the scientific literature.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| CAS Number | 104163-39-5 | [1] |

| Appearance | Yellow to colorless liquid | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 42-46 °C at 0.1 Torr | [1] |

| Melting Point | Not Applicable | Data not available; expected to be low as it is a liquid at room temperature. |

| Density | Data Not Available | Can be determined experimentally using a pycnometer or a digital density meter. |

| Solubility | Data Not Available | As a primary amine with a relatively small alkyl substituent, it is expected to be soluble in water and common organic solvents like alcohols, benzene, and ether.[2] The presence of the thiophene ring may influence its solubility profile. |

| pKa | Data Not Available | The pKa of the conjugate acid is expected to be in the range of typical primary amines. This can be determined experimentally via potentiometric titration. |

| Spectral Data | Data Not Available | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are not readily available in public databases. These would need to be determined experimentally. |

Experimental Protocols for Property Determination

For researchers requiring precise physical property data for this compound, the following established experimental protocols are recommended.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is noted when a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water or a suitable solvent mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

-

Titration: The acid titrant is added in small, precise increments to the amine solution. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH of the solution is plotted against the volume of titrant added. The equivalence point of the titration is determined from the point of maximum inflection in the titration curve. The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a novel amine compound like this compound.

This workflow provides a systematic approach to gathering the necessary data for a comprehensive understanding of a new chemical entity's physical properties, which is crucial for its subsequent application in drug development and other scientific research.

References

Spectral Data Analysis of (4-Methylthiophen-2-yl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectral data for (4-methylthiophen-2-yl)methanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were generated using computational chemistry software and should be considered as estimations. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.85 | s | 1H | Thiophene H5 |

| 6.65 | s | 1H | Thiophene H3 |

| 3.85 | s | 2H | CH₂ (aminomethyl) |

| 2.20 | s | 3H | CH₃ (methyl) |

| 1.5-2.5 (broad) | s | 2H | NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 145.2 | Thiophene C2 |

| 138.5 | Thiophene C4 |

| 125.8 | Thiophene C5 |

| 122.3 | Thiophene C3 |

| 40.1 | CH₂ (aminomethyl) |

| 15.6 | CH₃ (methyl) |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (amine) |

| 2920-2960 | Medium | C-H stretch (aliphatic) |

| 1550-1650 | Medium | N-H bend (amine) |

| 1450-1490 | Medium | C=C stretch (thiophene ring) |

| 700-800 | Strong | C-S stretch (thiophene ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 112 | 80 | [M-NH₂]⁺ |

| 97 | 60 | [M-CH₂NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented. These protocols are standard procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are generally required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for an organic compound.

Caption: Workflow for spectral data acquisition and analysis.

An In-depth Technical Guide on (4-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular properties of (4-Methylthiophen-2-yl)methanamine, a compound of interest in various research and development domains. The information presented herein is intended to support further investigation and application of this molecule.

Molecular Properties

The core molecular characteristics of this compound have been determined and are summarized below. These fundamental data points are crucial for a range of applications, from analytical method development to computational modeling and synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C6H9NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

Logical Relationship of Molecular Descriptors

The following diagram illustrates the logical flow from the compound's nomenclature to its structural and empirical formulas, and finally to its calculated molecular weight. This visualization provides a clear and hierarchical representation of how these key molecular identifiers are interconnected.

Caption: Logical flow from compound name to molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its practical application. While specific experimental details can vary based on the desired purity and scale, a general synthetic approach would involve the reductive amination of 4-methylthiophene-2-carbaldehyde.

General Synthesis via Reductive Amination:

-

Reaction Setup: 4-methylthiophene-2-carbaldehyde and a suitable amine source (e.g., ammonia or a protected amine) are dissolved in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).

-

Imine Formation: The mixture is stirred, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to form the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or hydrogen gas with a catalyst (e.g., Palladium on carbon), is introduced to the reaction mixture to reduce the imine to the target amine, this compound.

-

Workup and Purification: Following the completion of the reaction, the crude product is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction, solvent extraction, and washing. The final purification is often achieved through column chromatography or distillation to yield the pure amine.

Further analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound. Researchers should consult relevant literature for specific, optimized protocols tailored to their experimental needs.

References

An In-depth Technical Guide on the Stability and Storage of (4-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for (4-Methylthiophen-2-yl)methanamine is limited in publicly available literature. The following guide is a synthesis of information based on the general chemical properties of primary amines and thiophene derivatives, intended to provide a comprehensive overview of best practices for handling and storage.

Executive Summary

This compound is a heterocyclic compound incorporating both a thiophene ring and a primary amine functional group. Its stability is influenced by the reactivity of both moieties. The thiophene ring is relatively stable due to its aromatic character, but the primary amine group is susceptible to degradation via oxidation, reaction with atmospheric carbon dioxide, and exposure to light. This guide outlines the potential degradation pathways, recommended storage conditions, and a generalized experimental protocol for assessing the stability of this compound, providing a framework for researchers to ensure its integrity in experimental settings.

Chemical Properties and Stability Profile

The stability of this compound is dictated by the interplay of its structural features:

-

Thiophene Ring: Thiophene and its derivatives are known for their aromatic stability, which is comparable to that of benzene.[1][2] The thiophene ring itself is generally resistant to oxidation under mild conditions.[3] However, the side chains are more susceptible to chemical transformation.[3]

-

Primary Amine Group: Primary amines are nucleophilic and basic, making them reactive towards a variety of electrophiles. This functional group is the primary site of degradation for this compound. Key degradation pathways for primary amines include oxidation, reaction with carbon dioxide, and nitrosation in the presence of nitrosating agents.[4][5][6]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve the methanamine side chain.

-

Oxidation: In the presence of oxygen, primary amines can undergo oxidative degradation to form a variety of products, including imines, aldehydes, and ammonia.[4][7] This process can be accelerated by exposure to light and elevated temperatures.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates or carbamic acids. This is a common issue with stored amines and can lead to a decrease in the purity of the material.

-

Deamination: In the presence of nitrosating agents (e.g., nitrous acid, which can be formed from NOx in the air), primary amines can undergo deamination via the formation of an unstable diazonium salt.[5]

A logical diagram illustrating the potential degradation pathways is presented below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for reactive amines.[8][9][10][11][12]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[8][11] | Reduces the rate of degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |

| Light | Store in an amber vial or in a dark location. | Protects the compound from photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.[8][13] | Amines can be hygroscopic, and moisture can facilitate degradation.[8] |

| Container | Use high-density polyethylene (HDPE) or glass containers.[8] | Ensures compatibility and prevents reaction with the container material. |

| Incompatibilities | Store away from strong oxidizing agents, acids, and sources of ignition.[14][15] | Prevents potentially hazardous reactions. |

Generalized Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, light exposure, and presence of oxygen).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Inert gas (argon or nitrogen)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Analytical balance

-

HPLC-UV or HPLC-MS system

-

Vials (clear and amber)

Experimental Workflow:

The workflow for a typical stability study is depicted below.

Caption: Generalized workflow for stability assessment.

Methodology:

-

Initial Characterization (T=0):

-

Characterize the initial purity of the this compound sample using a validated HPLC-UV or HPLC-MS method.

-

Record the initial appearance (color, physical state).

-

-

Sample Preparation:

-

Aliquot the compound into a series of amber and clear glass vials.

-

For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

-

Stress Conditions:

-

Thermal Stability: Place a set of vials in a stability chamber at an elevated temperature (e.g., 40°C/75% RH).

-

Photostability: Expose a set of clear vials to a controlled light source as per ICH Q1B guidelines. A dark control in an amber vial should be included.

-

Oxidative Stability: Store a set of vials with loose caps or in an oxygen-rich environment.

-

Control: Store a set of vials under the recommended long-term storage conditions (-20°C, inert atmosphere, dark).

-

-

Time Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each stress condition.

-

Analyze the samples by HPLC-UV/MS to determine the purity and identify any degradation products.

-

Record any changes in physical appearance.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point for each condition.

-

Identify and, if possible, quantify major degradation products.

-

Determine the degradation rate under each stress condition.

-

Conclusion

References

- 1. Thiophene derivatives - Georganics [georganics.sk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. publications.ieaghg.org [publications.ieaghg.org]

- 7. nilu.com [nilu.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. keyorganics.net [keyorganics.net]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. chapman.edu [chapman.edu]

- 13. benchchem.com [benchchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

A Technical Guide to Substituted Thiophenemethanamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenemethanamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties that are advantageous for drug design.[2] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted thiophenemethanamines. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data on compound activity, and visual representations of synthetic workflows and biological pathways to facilitate understanding and application in drug discovery programs.

Introduction

The thiophene nucleus is a cornerstone in the development of pharmaceuticals, with 26 FDA-approved drugs containing this moiety.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][3][2][4][5][6][7] Substituted thiophenemethanamines, in particular, are key intermediates and active pharmaceutical ingredients in several therapeutic areas. Their structural similarity to endogenous neurotransmitters like dopamine and serotonin has made them valuable probes for neurological targets. This guide will delve into the core aspects of this important class of molecules.

Synthetic Methodologies

The synthesis of substituted thiophenemethanamines can be achieved through several strategic routes, often starting from thiophene or a pre-substituted derivative. The choice of route depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves the formation of a key intermediate, such as a thiophene carboxaldehyde or a halothiophene, which is then elaborated to the final methanamine product. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic routes to substituted thiophenemethanamines.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenemethanamine via Reductive Amination

This protocol describes a common laboratory-scale synthesis starting from 2-thiophenecarboxaldehyde.

-

Step 1: Imine Formation: To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

-

Step 2: Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl). Wash the aqueous layer with dichloromethane (DCM).

-

Step 4: Extraction: Basify the aqueous layer with 2M sodium hydroxide (NaOH) to a pH > 10. Extract the product with DCM (3 x 50 mL).

-

Step 5: Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine via Nitromethane Method [8]

This industrial route involves the condensation of 2-thiophenecarboxaldehyde with nitromethane followed by reduction.

-

Step 1: Condensation: In the presence of a base (e.g., ammonium acetate), react 2-thiophenecarboxaldehyde with nitromethane to form 2-(2-nitrovinyl)thiophene.

-

Step 2: Reduction: Reduce the nitroalkene intermediate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF or diethyl ether) or via catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

-

Step 3: Purification: Following work-up, the final product, 2-(thiophen-2-yl)ethan-1-amine, is typically purified by vacuum distillation.

Protocol 3: Synthesis via 2-Thiophene Acetonitrile [8][9]

This method is suitable for preparing 2-(thiophen-2-yl)ethan-1-amine and its derivatives.

-

Step 1: Halogenation: Synthesize 2-(chloromethyl)thiophene from thiophene as a starting material.

-

Step 2: Cyanation: React 2-(chloromethyl)thiophene with sodium cyanide (NaCN) or potassium cyanide (KCN) to yield 2-(thiophen-2-yl)acetonitrile.

-

Step 3: Reduction: Reduce the nitrile group to a primary amine using a suitable reducing agent such as LiAlH₄ or catalytic hydrogenation to obtain the final product.

Biological Activities and Structure-Activity Relationships (SAR)

Thiophenemethanamine derivatives have been explored for a multitude of biological targets. The substitution pattern on both the thiophene ring and the amine function plays a critical role in determining potency and selectivity.

Anticancer Activity

Certain thiophene derivatives have shown promise as anticancer agents.[3] For instance, derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in neurodegenerative diseases and cancer.[10]

Table 1: SAR of Thiophene-based CDK5/p25 Inhibitors

| Compound ID | R¹ Substitution (Thiophene) | R² Substitution (Benzothiazole) | IC₅₀ (CDK5/p25, nM) |

|---|---|---|---|

| I | H | 6,7-dimethyl | >10,000 |

| IV | H | 6-ethoxy | 5,200 |

| V | H | 6-chloro | 4,800 |

| 37 | 4-(benzothiazol-2-yl) | 6-fluoro | 35 |

Data adapted from structure-activity relationship studies on CDK5 inhibitors.[10]

The data indicates that substitution at the 4-position of the thiophene ring with a benzothiazole moiety significantly enhances inhibitory activity against CDK5/p25.

Antiviral Activity (Ebola Virus Entry Inhibitors)

A series of thiophene derivatives were identified as potent inhibitors of Ebola virus (EBOV) entry.[11] The SAR studies highlighted the importance of specific substituents on the thiophene core.

Table 2: Activity of Thiophene Derivatives against EBOV

| Compound ID | R¹ (Amide Substituent) | R² (Phenyl Substituent) | EC₅₀ (nM) vs EBOV Mayinga | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | 4-fluorobenzyl | H | 130 | >769 |

| 49 | 3-fluorobenzyl | H | 110 | >909 |

| 53 | 2-fluorobenzyl | H | 50 | >2000 |

| 57 | benzyl | H | 60 | >1667 |

Data from a study on orally bioavailable EBOV entry inhibitors.[11]

These results show that unsubstituted phenyl rings attached to the amide and various substitutions on the benzyl group attached to the amine can lead to potent anti-EBOV activity with high selectivity.[11]

Activity at Serotonin Receptors

The structural analogy of thiophenemethanamines to phenethylamines and tryptamines makes them interesting ligands for serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for psychiatric disorders.[12] SAR studies show that substitutions on the aromatic ring are crucial for binding affinity.

Caption: Agonist activation of the 5-HT₂A receptor signaling cascade.

Applications in Drug Development

The versatility of the substituted thiophenemethanamine scaffold makes it a valuable starting point for drug discovery campaigns across various therapeutic areas.

-

CNS Disorders: Due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors, these compounds are actively investigated for treating depression, anxiety, psychosis, and neurodegenerative diseases.[1][3]

-

Infectious Diseases: As demonstrated by their activity against the Ebola virus, these structures can be optimized to create potent antiviral and antimicrobial agents.[3][11]

-

Oncology: The development of kinase inhibitors based on the thiophene core is a promising avenue for cancer therapeutics.[1][3]

-

Inflammation: Many approved anti-inflammatory drugs, such as tiaprofenic acid and tenoxicam, contain a thiophene ring, highlighting the scaffold's utility in this area.[1][4]

Conclusion

Substituted thiophenemethanamines are a class of compounds with significant, proven potential in medicinal chemistry. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their favorable pharmacological properties have led to successful clinical applications. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to design and synthesize novel thiophenemethanamine derivatives with improved efficacy and selectivity for a new generation of therapeutics. Further investigation into their structure-activity relationships will continue to unlock new therapeutic opportunities.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 9. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to Thiophene-Based Compounds in Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Diverse Biological Activities of Thiophene-Based Compounds.

The thiophene scaffold, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of thiophene-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to support ongoing research and development efforts.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] These mechanisms often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Mechanisms of Action & Signaling Pathways

Many thiophene analogs exert their anticancer effects by targeting key proteins in cancer-related signaling cascades.[2] Notable pathways include:

-

VEGFR-2/AKT Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. Upon binding by VEGF, VEGFR-2 activates downstream pathways like the PI3K/Akt signaling cascade, promoting endothelial cell survival and proliferation.[3][4][5] Thiophene derivatives have been developed to inhibit VEGFR-2, thereby blocking this critical pathway.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is vital for cell proliferation and differentiation.[6][7] Its aberrant activation, often leading to the accumulation of β-catenin in the nucleus, is a hallmark of many cancers.[8][9] Specific thiophene compounds have been shown to interfere with this pathway, representing a promising strategy for cancer therapy.

-

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division. Some thiophene derivatives act as microtubule-destabilizing agents, similar to established chemotherapy drugs, by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below are diagrams illustrating these key signaling pathways.

Quantitative Data: Cytotoxicity

The cytotoxic potential of thiophene derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophene Carboxamide | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | - |

| Thiophene Carboxamide | Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | - | - |

| Thiophene Urea Derivative | UD19 | A549 (Lung Cancer) | 7.2 | - | - |

| Thiophene Urea Derivative | BU17 | A549 (Lung Cancer) | 9.00 | - | - |

| Thiophene Derivative | TP 5 | HepG2 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.92 µg/mL |

| Thiophene Derivative | TP 5 | SMMC-7721 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.33 µg/mL |

Table 1: Cytotoxicity (IC50) values of selected thiophene derivatives against various cancer cell lines. Data sourced from[10][11][12].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-based compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630-650 nm is often used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them valuable scaffolds for the development of new anti-infective agents.

Mechanisms of Action

The antimicrobial action of thiophene compounds can be attributed to several mechanisms, including:

-

Membrane Disruption: Some derivatives increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: They can target essential bacterial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.

-

Outer Membrane Protein Interaction: In Gram-negative bacteria, certain thiophenes show strong binding affinity to outer membrane proteins (OMPs), potentially disrupting their function and contributing to antibacterial activity.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |

| Spiro-indoline-oxadiazole | Compound 17 | Clostridium difficile | 2 - 4 |

| Thiophene Derivative | Compound 4 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) |

| Thiophene Derivative | Compound 8 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) |

| Thiophene Derivative | Compound 4 | Colistin-Resistant E. coli | 8 - 32 (MIC50) |

| Thiophene Derivative | Compound 8 | Colistin-Resistant E. coli | 8 - 32 (MIC50) |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against pathogenic bacteria. Data sourced from[8][15].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16][17]

Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[18]

Methodology:

-

Prepare Antimicrobial Dilutions: Prepare a stock solution of the thiophene compound. Perform serial twofold dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a suspension of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[19]

-

Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial) with 100 µL of the standardized inoculum.

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity

Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, contain a thiophene ring, highlighting the scaffold's importance in this therapeutic area.[2]

Mechanisms of Action & Signaling Pathways

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[20][21]

-

Cyclooxygenase (COX) Inhibition: Thiophenes can inhibit COX-1 and/or COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.[22]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), the enzyme that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.[23] Dual COX/LOX inhibitors are of significant interest as they may offer a broader anti-inflammatory effect.

Quantitative Data: Anti-inflammatory Potency

The in vitro anti-inflammatory activity of thiophene compounds is often expressed as IC50 values for the inhibition of COX or LOX enzymes.

| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) |

| Thiophene Derivative | Compound 29a | COX-2 | 0.31 - 1.40 |

| Thiophene Derivative | Compound 29b | COX-2 | 0.31 - 1.40 |

| Thiophene Derivative | Compound 29c | COX-2 | 0.31 - 1.40 |

| Thiophene Derivative | Compound 29d | COX-2 | 0.31 - 1.40 |

| Thiophene Derivative | Compound 2 | 5-LOX | 6.0 |

| Thiophene Derivative | Compound 3 | 5-LOX | 6.6 |

| Thiophene-based | Compound 4b | (Cell-based assay) | 1.6 |

Table 3: In vitro anti-inflammatory activity (IC50) of selected thiophene derivatives. Data sourced from[2][24][25].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[26][27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[28][29]

Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the thiophene compound. Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[29]

-

Baseline Measurement: Before administering any substance, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[30]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[29]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neurological and CNS Activity

Thiophene-containing molecules have also been investigated for their effects on the central nervous system (CNS), showing potential as anticonvulsants, antipsychotics, and agents for treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action: Acetylcholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting acetylcholinesterase (AChE), the enzyme responsible for its breakdown. Several thiophene derivatives have been synthesized and evaluated as AChE inhibitors.[31]

Quantitative Data: AChE Inhibition

The potency of AChE inhibitors is determined by their IC50 values.

| Compound Class | Specific Compound | Target Enzyme | % Inhibition (at a given conc.) | IC50 (µM) | Reference |

| Tetrahydrobenzo[b]thiophene | Compound IIId | Acetylcholinesterase | 60% | - | Donepezil (40%) |

| Thiophene Carbamate | Compound 12 | Acetylcholinesterase | - | 17.41 | - |

| Thiophene Derivative | Compound 1 | Acetylcholinesterase | - | 0.38 mg/mL | Rivastigmine (0.36 mg/mL) |

Table 4: Acetylcholinesterase (AChE) inhibitory activity of selected thiophene derivatives. Data sourced from[31][32][33].

Experimental Protocol: Ellman's Method for AChE Activity

Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring AChE activity.[34][35][36]

Principle: The assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of the substrate acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[37] The rate of color formation is proportional to the enzyme activity.

Methodology:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a DTNB solution, an acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE enzyme.[34]

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer + DTNB + ATCI

-

Control (100% activity): Buffer + AChE solution + DTNB + vehicle

-

Test Sample: Buffer + AChE solution + DTNB + thiophene inhibitor solution

-

-

Pre-incubation: Add the buffer, AChE, DTNB, and the test inhibitor or vehicle to the wells. Incubate for a short period (e.g., 10-15 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value from the dose-response curve.

Conclusion

The thiophene nucleus is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The examples provided in this guide underscore the significant contributions of thiophene derivatives to the fields of oncology, infectious diseases, inflammation, and neurology. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, aiming to facilitate the discovery and development of the next generation of thiophene-based therapeutics. Further exploration of structure-activity relationships and novel synthetic strategies will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. proquest.com [proquest.com]

- 21. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]

- 24. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. inotiv.com [inotiv.com]

- 28. researchgate.net [researchgate.net]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. benchchem.com [benchchem.com]

- 35. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 37. benchchem.com [benchchem.com]

A Technical Guide to (4-Methylthiophen-2-yl)methanamine for Researchers and Drug Development Professionals

An In-depth Resource on the Procurement, Synthesis, and Potential Applications of a Key Thiophene Building Block

This technical guide provides a comprehensive overview of (4-Methylthiophen-2-yl)methanamine, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details commercial suppliers, presents a comparative analysis of available products, and outlines a general synthetic methodology. Furthermore, it explores the broader context of thiophene derivatives in medicinal chemistry, including their interaction with key signaling pathways, and provides essential information on safe handling and storage.

Introduction to Thiophene Derivatives in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their diverse pharmacological activities. These five-membered, sulfur-containing heterocycles are structurally similar to benzene rings and can act as bioisosteres, offering unique electronic and steric properties that can be exploited in drug design. The thiophene nucleus is a privileged scaffold found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents. The versatility of the thiophene ring allows for the synthesis of a vast array of derivatives with finely tuned biological activities.

Commercial Availability of this compound

This compound and its hydrochloride salt are available from several commercial suppliers. For researchers requiring this building block, a comparative analysis of key procurement metrics is essential. The following table summarizes the offerings from various vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Fluorochem | This compound hydrochloride | 1864053-40-6 | >95% | 100 mg, 250 mg | £39.00 (100 mg), £54.00 (250 mg)[1] |

| BLD Pharm | This compound | 104163-39-5 | 97% | 250 mg, 1 g, 5 g | Inquire for pricing |

| Chemenu | This compound hydrochloride | 1864053-40-6 | 95% | 1 g, 5 g, 10 g | Inquire for pricing |

| Adamas Reagent | This compound hydrochloride | 1864053-40-6 | 97% | 250 mg, 1 g | Inquire for pricing |

| Thermo Scientific Chemicals | (4-Methyl-2-thienyl)methylamine | 104163-39-5 | 97% | 250 mg | $160.99 (250 mg) |

| CymitQuimica | 4-Methyl-2-thiophenemethanamine | 104163-39-5 | 95% - 97% | 1 g | €157.00 - €345.00 (1 g) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and to request quotes for bulk quantities.

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Materials:

-

4-Methylthiophene-2-carbonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure (using LiAlH₄ as an example):

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: A solution of 4-methylthiophene-2-carbonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup and is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

-

Filtration and Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with the solvent. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted several times with the organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and dried.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All operations involving LiAlH₄ must be conducted in a well-ventilated fume hood under strictly anhydrous conditions and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Potential Signaling Pathways and Applications in Drug Discovery

While specific studies on the biological targets of this compound are limited, the broader class of thiophene derivatives has been extensively investigated for their interactions with various signaling pathways implicated in disease. Many thiophene-containing compounds have been shown to modulate the activity of kinases, G-protein coupled receptors (GPCRs), and ion channels.

For instance, thiophene derivatives have been developed as inhibitors of protein kinases involved in cancer cell proliferation and survival. The general mechanism often involves competitive binding at the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Below is a generalized diagram illustrating a potential workflow for evaluating a novel thiophene derivative in a drug discovery context, starting from initial screening to downstream pathway analysis.

Logical Workflow for Supplier Selection

Choosing the right supplier for a critical chemical building block is a crucial step in any research and development project. The following diagram outlines a logical workflow for the selection of a commercial supplier for this compound.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers, offering a clear overview of its commercial availability, a general synthetic approach, and its broader context within the landscape of pharmacologically active thiophene derivatives. By leveraging the information presented herein, scientists can streamline the procurement and utilization of this valuable compound in their research endeavors.

References

Reactivity of the Thiophene Ring Towards Electrophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of the thiophene ring. Thiophene, an aromatic heterocycle, is a crucial scaffold in numerous pharmaceuticals and functional materials. Understanding its reactivity is paramount for the rational design and synthesis of novel chemical entities. This document details the core principles governing thiophene's reactivity, presents quantitative data, outlines detailed experimental protocols for key reactions, and provides visual representations of reaction mechanisms and workflows.

Core Principles of Reactivity and Regioselectivity

The thiophene ring undergoes electrophilic aromatic substitution (SEAr) much more readily than benzene. This heightened reactivity is a central feature of its chemistry and is attributable to the electronic nature of the sulfur heteroatom within the aromatic system.

1.1. Enhanced Reactivity Compared to Benzene

Thiophene's greater reactivity towards electrophiles compared to benzene stems from the ability of the sulfur atom to stabilize the intermediate carbocation, known as the σ-complex or arenium ion, which is formed during the reaction. The sulfur atom, through the delocalization of one of its lone pairs of electrons, contributes to the resonance stabilization of this intermediate. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate. While thiophene is aromatic, its resonance energy is lower than that of benzene, meaning less aromatic stabilization is lost upon formation of the σ-complex, further contributing to its higher reactivity.[1][2]

1.2. Reactivity in Comparison to Other Five-Membered Heterocycles

The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is: Pyrrole > Furan > Thiophene > Benzene.[3]

-

Pyrrole is the most reactive due to the high electron-donating ability of the nitrogen atom.

-

Furan is less reactive than pyrrole because the more electronegative oxygen atom is less effective at donating its lone pair and stabilizing the positive charge in the intermediate.

-

Thiophene is less reactive than furan. This is attributed to the larger size of the sulfur atom and the less effective overlap between its 3p orbitals and the 2p orbitals of the carbon atoms in the ring, resulting in a weaker electron-donating effect compared to oxygen.

1.3. Regioselectivity of Electrophilic Substitution

Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position over the C3 (β) position.[4] This regioselectivity can be explained by examining the resonance structures of the cationic intermediates formed upon attack at each position.

Attack at the C2 position results in a more stable intermediate, as the positive charge can be delocalized over three atoms, including the sulfur atom, leading to three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with the positive charge delocalized over only two carbon atoms and the sulfur atom being unable to directly stabilize the adjacent positive charge in one of the key resonance forms.[4]

Data Presentation: Relative Rates of Electrophilic Substitution

The enhanced reactivity of thiophene compared to benzene can be quantified by comparing their relative reaction rates for various electrophilic substitution reactions.

| Reaction | Electrophile/Reagent | Relative Rate (Thiophene vs. Benzene) | Notes |

| Bromination | Br₂ in acetic acid | 107 | Thiophene brominates significantly faster than benzene.[5] |

| Nitration | HNO₃ / Ac₂O | Significantly Faster | While a precise value is not consistently reported, thiophene undergoes nitration under much milder conditions than benzene, indicating a substantially higher rate. Strong nitrating agents like HNO₃/H₂SO₄ can lead to decomposition.[6] |

| Sulfonation | H₂SO₄ or SO₃-Pyridine | Significantly Faster | The high reactivity of thiophene towards sulfonation is the basis for its separation from benzene.[7] |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | Significantly Faster | Thiophene is readily acylated under conditions where benzene reacts slowly or not at all.[8] |

Experimental Protocols

The following are detailed methodologies for key electrophilic substitution reactions of thiophene.

3.1. Nitration of Thiophene to 2-Nitrothiophene

This procedure utilizes acetyl nitrate, a milder nitrating agent, to avoid the oxidative and potentially explosive reactions that can occur with strong acids.

-

Reagents:

-

Thiophene

-

Acetic anhydride

-

Fuming nitric acid (d = 1.5)

-

Glacial acetic acid

-

Ice

-

-

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of thiophene in acetic anhydride.

-

In a separate beaker, carefully prepare a solution of fuming nitric acid in glacial acetic acid, ensuring the mixture is kept cool.

-

Cool the thiophene solution to 10°C in an ice bath.

-

Slowly add the nitric acid solution dropwise to the stirred thiophene solution, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The pale yellow crystalline 2-nitrothiophene will precipitate.

-

Collect the product by filtration, wash thoroughly with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

3.2. Bromination of Thiophene to 2-Bromothiophene

This protocol describes the direct bromination of thiophene.

-

Reagents:

-

Thiophene

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve thiophene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and a reflux condenser. Cool the flask in an ice bath.

-

Prepare a solution of bromine in carbon tetrachloride.

-

Add the bromine solution dropwise to the stirred thiophene solution at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with a dilute solution of sodium bicarbonate to remove any unreacted bromine and HBr.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The resulting crude 2-bromothiophene can be purified by distillation.

-

3.3. Sulfonation of Thiophene to Thiophene-2-sulfonic acid

A mild sulfonating agent, the pyridine-sulfur trioxide complex, is often preferred to prevent polymerization and charring that can occur with concentrated sulfuric acid.

-

Reagents:

-

Thiophene

-

Pyridine-sulfur trioxide complex

-

Pyridine (as solvent)

-

Barium hydroxide or sodium hydroxide solution

-

-

Procedure:

-

Dissolve the pyridine-sulfur trioxide complex in pyridine in a reaction flask.

-

Add thiophene to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Pour the reaction mixture into cold water.

-

To isolate the sulfonic acid, it is often converted to a salt. Add a solution of barium hydroxide or sodium hydroxide to precipitate the corresponding salt.

-

Filter the salt and wash it with cold water.

-

The free sulfonic acid can be regenerated by treating the salt with a strong acid.

-

3.4. Friedel-Crafts Acylation of Thiophene with Acetic Anhydride

This procedure yields 2-acetylthiophene, a versatile intermediate.

-

Reagents:

-

Thiophene

-

Acetic anhydride

-

A Lewis acid catalyst (e.g., anhydrous tin(IV) chloride, zinc chloride, or a solid acid catalyst like Hβ zeolite)

-

Dichloromethane (as solvent)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve thiophene and acetic anhydride in dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add the Lewis acid catalyst portion-wise, keeping the temperature below 10°C.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC.

-

Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and wash it with water, then with a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain crude 2-acetylthiophene, which can be purified by distillation or chromatography.

-

Mandatory Visualizations

The following diagrams, rendered using Graphviz (DOT language), illustrate key concepts and workflows related to the electrophilic substitution of thiophene.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Page loading... [guidechem.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainly.in [brainly.in]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of Physicochemical Properties in the Development of Thiophene-Based Therapeutics: A Technical Guide

For Immediate Release